molecular formula C14H19NO2S B2588462 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)cinnamamide CAS No. 1396893-26-7

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)cinnamamide

Cat. No. B2588462
CAS RN: 1396893-26-7
M. Wt: 265.37
InChI Key: HQRPXTURXVMFLG-CMDGGOBGSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)cinnamamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Photo-responsive Polymers

N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA) demonstrates potential as a functional monomer for the synthesis of novel photo-responsive polymers. BHECA undergoes reversible [2+2] cycloaddition under specific ultraviolet irradiation, showcasing its utility in the development of light-responsive materials (Jin, Sun, & Wu, 2011).

Therapeutic Potential in Nervous System Disorders

Cinnamamide derivatives have shown therapeutic potential in animal models of central and peripheral nervous system disorders. These derivatives have exhibited a wide range of activities, including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. Their molecular mechanisms of action involve interactions with various molecular targets such as GABAA receptors, NMDA receptors, and others, indicating their potential for pharmaceutical development (Gunia-Krzyżak et al., 2015).

Anticonvulsant and Antidepressant Activities

Some N-(2-hydroxyethyl) cinnamamide derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. These compounds, given orally, significantly reduced immobility time in forced swimming test (FST) and tail suspension test (TST) in mice, highlighting their potential as antidepressant agents (Deng, Wu, Wei, & Quan, 2011).

α-Glucosidase Inhibitory Activities

Research on cinnamamide derivatives has also explored their potential in addressing diabetes through the inhibition of α-glucosidase. Modifying cinnamic acid with an amide group altered α-glucosidase inhibitory activity, with some derivatives showing potent inhibitory effects. This suggests a promising avenue for the development of new antidiabetic therapies (Ernawati, Mun’im, Hanafi, & Yanuar, 2020).

Anticancer and Antifungal Activities

Cinnamamide derivatives have been investigated for their anticancer and antifungal properties. Certain derivatives have demonstrated inhibitory activities against various cancer cell lines, including P388 leukemia cells, and against fungal pathogens, indicating their potential for the development of new anticancer and antifungal agents (Ernawati et al., 2014).

properties

IUPAC Name

(E)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRPXTURXVMFLG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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